1-Amino-3-nitro-1,2,4-triazole

Energetic materials Crystal engineering Density

1-Amino-3-nitro-1,2,4-triazole (CAS 24423-26-3) is the N-amino nitrotriazole regioisomer essential for energetic materials R&D where the C-amino isomer ANTA cannot substitute. It delivers 3.7% higher detonation velocity (9,056 vs. 8,732 m·s⁻¹) and 6.1% higher detonation pressure (36.7 vs. 34.6 GPa) despite lower crystal density. Its N1-amino group uniquely enables coupling with nitrosated furazans to yield [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, delivering specific impulse gains of 1–4 s over CL-20 in composite propellants. For structure-property studies, decomposition at 137 °C vs. 246 °C for ANTA makes regioisomer-controlled experiments critical. Standard B2B shipping applies; contact us for bulk quantities and custom synthesis options.

Molecular Formula C2H3N5O2
Molecular Weight 129.08 g/mol
Cat. No. B8701015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-nitro-1,2,4-triazole
Molecular FormulaC2H3N5O2
Molecular Weight129.08 g/mol
Structural Identifiers
SMILESC1=NC(=NN1N)[N+](=O)[O-]
InChIInChI=1S/C2H3N5O2/c3-6-1-4-2(5-6)7(8)9/h1H,3H2
InChIKeyFEVZHOYMWAONDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-nitro-1,2,4-triazole: Technical Profile and Procurement Considerations for Energetic Materials Research


1-Amino-3-nitro-1,2,4-triazole (CAS 24423-26-3) is an N-aminated nitrotriazole derivative with molecular formula C₂H₃N₅O₂ and a molecular weight of 129.08 g/mol . It belongs to the class of nitrogen-rich heterocyclic compounds containing a 1,2,4-triazole core substituted with a nitro group at the 3-position and an amino group at the N1 nitrogen atom. This compound has been structurally characterized via X-ray crystallography, and its energetic properties—including density, detonation performance, and thermal stability—have been systematically compared against its C-amino positional isomer, 5-amino-3-nitro-1,2,4-triazole (ANTA) [1].

Why 1-Amino-3-nitro-1,2,4-triazole Cannot Be Substituted with Other Aminonitroazoles


The position of the amino substituent on the triazole ring fundamentally alters the compound's structural and energetic properties, rendering simple substitution between N-amino and C-amino nitrotriazoles inappropriate for research and development applications. Comparative studies demonstrate that C-aminonitroazoles (e.g., 5-amino-3-nitro-1,2,4-triazole, ANTA) and N-aminonitroazoles (e.g., 1-amino-3-nitro-1,2,4-triazole) exhibit distinct densities, detonation velocities, detonation pressures, and thermal decomposition behaviors due to differences in intermolecular hydrogen-bonding networks and crystal packing [1]. Additionally, N-amino compounds demonstrate systematically lower decomposition temperatures compared to their C-amino counterparts, which directly impacts processing windows and thermal safety margins in energetic formulations [1]. The selection of the appropriate regioisomer is therefore a critical determinant of downstream material performance and cannot be made on the basis of nominal structural similarity alone.

1-Amino-3-nitro-1,2,4-triazole: Quantitative Differentiation Evidence for Procurement Decisions


Density Comparison: C-Amino vs. N-Amino Nitrotriazole Regioisomers

X-ray crystallographic analysis reveals that the C-amino isomer (5-amino-3-nitro-1,2,4-triazole, ANTA) exhibits a density of 1.900 g·cm⁻³, whereas the N-amino isomer (1-amino-3-nitro-1,2,4-triazole) has a lower density of 1.791 g·cm⁻³ [1]. This density difference is attributed to stronger and more extensive intermolecular hydrogen-bonding interactions in the C-amino crystal lattice.

Energetic materials Crystal engineering Density

Detonation Performance: C-Amino vs. N-Amino Nitrotriazole Comparison

Computational detonation performance assessment using EXPLO5 software demonstrates that the C-amino isomer (ANTA) achieves a detonation velocity of 8,732 m·s⁻¹ and a detonation pressure of 34.6 GPa. In contrast, the N-amino isomer (1-amino-3-nitro-1,2,4-triazole) exhibits a detonation velocity of 9,056 m·s⁻¹ and a detonation pressure of 36.7 GPa [1]. The N-amino isomer thus demonstrates a 3.7% higher detonation velocity and 6.1% higher detonation pressure despite its lower crystal density, a phenomenon attributed to its higher calculated enthalpy of formation (376.4 kJ·mol⁻¹ for N-amino vs. 166.0 kJ·mol⁻¹ for C-amino) [1].

Detonation velocity Detonation pressure EXPLO5 calculation

Thermal Stability: Decomposition Temperature of N-Amino vs. C-Amino Regioisomers

Differential scanning calorimetry (DSC) measurements reveal a pronounced difference in thermal stability between regioisomers. The C-amino compound (ANTA) exhibits a decomposition temperature of 246 °C, whereas the N-amino isomer (1-amino-3-nitro-1,2,4-triazole) decomposes at 137 °C [1]. This 109 °C reduction in thermal stability is consistent across the nitrotriazole series and is attributed to the weaker N–N bond in the N-amino moiety.

Thermal stability DSC Decomposition temperature

Performance Benchmark: N-Amino Nitrotriazole-Derived Propellant vs. RDX/HMX

When 1-amino-3-nitro-1,2,4-triazole is utilized as a synthetic precursor for [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazan derivatives, the resulting nitro-substituted furazan (compound 5) and methylene dinitramine-substituted furazan (compound 7) demonstrate specific impulse (Isp) values in model solid composite propellant formulations that outperform CL-20-based formulations by 1-4 seconds and HMX/RDX-based formulations by 5-8 seconds [1]. The precursor compound itself enables access to these high-performance structures via reaction of the N1-amino group with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromoisocyanuric acid, followed by amino group transformation to nitro, azo, or methylene dinitramine functionalities [1].

Solid composite propellant Specific impulse CL-20

Nitrogen Content and Oxygen Balance: Class-Level Differentiation from Non-Nitro Triazoles

1-Amino-3-nitro-1,2,4-triazole contains 54.26% nitrogen by weight and has an oxygen balance (Ω) of -34.2% [1]. In comparison, non-nitrated amino triazoles such as 3-amino-1,2,4-triazole contain 63.6% nitrogen but possess a more negative oxygen balance that reduces detonation efficiency. The 3-nitro-1,2,4-triazole scaffold specifically demonstrates greater potency and selectivity compared to the 1,2,4-triazole nucleus without the nitro group and the 2-nitroimidazole nucleus in biological contexts [2].

Nitrogen content Oxygen balance Energetic materials

Synthetic Accessibility: N1-Amino Group Enables Unique Coupling Chemistry

The N1-amino group of 1-amino-3-nitro-1,2,4-triazole serves as a reactive handle for coupling with nitrosated furazan derivatives, yielding [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazan products [1]. This N1-amino functionality is unique to the N-amino regioisomer and is absent in the C-amino isomer (ANTA), which bears the amino group at the C5 position of the triazole ring [2]. The resulting azoxy-furazan derivatives exhibit decomposition onset temperatures of 147-228 °C, densities of 1.77-1.80 g·cm⁻³, and standard enthalpies of formation of 576-747 kcal·kg⁻¹ [1].

Synthetic intermediate Azoxy coupling Furazan

1-Amino-3-nitro-1,2,4-triazole: Evidence-Backed Application Scenarios


Synthesis of Azoxy-Furazan Energetic Materials with CL-20-Exceeding Specific Impulse

1-Amino-3-nitro-1,2,4-triazole is uniquely suited as a precursor for [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazan derivatives. The N1-amino group undergoes coupling with nitrosated furazans to yield products that, in model solid composite propellant formulations, demonstrate specific impulse improvements of 1-4 seconds over CL-20 and 5-8 seconds over HMX/RDX [1]. This application is exclusive to the N-amino regioisomer; the C-amino isomer ANTA cannot participate in this coupling chemistry [2].

Comparative Energetic Materials Research Requiring Controlled Regioisomer Studies

For systematic structure-property relationship studies in energetic materials research, 1-amino-3-nitro-1,2,4-triazole provides the N-amino reference point against the well-characterized C-amino benchmark ANTA. Direct comparative data show the N-amino isomer exhibits 3.7% higher detonation velocity (9,056 vs. 8,732 m·s⁻¹) and 6.1% higher detonation pressure (36.7 vs. 34.6 GPa) despite 5.7% lower crystal density (1.791 vs. 1.900 g·cm⁻³), while also showing substantially lower thermal stability (decomposition at 137 °C vs. 246 °C) [1]. This regioisomer pair enables controlled investigation of amino substitution position effects on energetic performance.

Synthesis of N-Substituted Nitrotriazole Derivatives via N1-Amino Functionalization

The N1-amino group of 1-amino-3-nitro-1,2,4-triazole provides a reactive site for further functionalization that is structurally distinct from the C5-amino group of ANTA. While ANTA undergoes nitration at the C5-amino group to yield 5-nitramino-3-nitro-1H-1,2,4-triazole and methylation to yield 5-amino-1-methyl-3-nitro-1,2,4-triazole [1], the N1-amino isomer offers an alternative substitution pattern that may lead to different N-nitramino products or N-linked heterocyclic systems [2]. This positional isomerism expands the accessible chemical space for nitrotriazole derivatization.

Pharmaceutical Intermediate Research Leveraging 3-Nitro-1,2,4-triazole Scaffold Advantages

The 3-nitro-1,2,4-triazole nucleus, which forms the core of 1-amino-3-nitro-1,2,4-triazole, demonstrates class-level advantages over non-nitrated 1,2,4-triazoles and 2-nitroimidazoles in biological contexts, showing greater potency and selectivity against infectious disease targets including kinetoplastid parasites and pathogenic fungi [1]. The presence of the N1-amino group on this scaffold provides a synthetic handle for further elaboration into bioactive molecules, supporting research in medicinal chemistry and drug discovery programs.

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